2-(Aminomethyl)cyclopropane-1-carboxylic acid hydrochloride
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Overview
Description
2-(Aminomethyl)cyclopropane-1-carboxylic acid hydrochloride is a compound of significant interest in various scientific fields. It is a derivative of cyclopropane, a three-membered carbon ring, and contains both an amino group and a carboxylic acid group. This compound is known for its role as a precursor in the biosynthesis of ethylene, a plant hormone, and has applications in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)cyclopropane-1-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These reactions typically require specific catalysts and conditions to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as the purification of intermediates, controlled addition of reagents, and precise temperature control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)cyclopropane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The carboxylic acid group can be reduced to an alcohol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of amino acid derivatives.
Scientific Research Applications
2-(Aminomethyl)cyclopropane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)cyclopropane-1-carboxylic acid hydrochloride involves its role as a precursor in the biosynthesis of ethylene. The compound is converted to ethylene through a series of enzymatic reactions, starting with its synthesis from S-adenosyl-L-methionine by ACC synthase and subsequent oxidation by ACC oxidase . This process regulates various physiological processes in plants, including fruit ripening, seed germination, and stress responses.
Comparison with Similar Compounds
2-(Aminomethyl)cyclopropane-1-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1-Aminocyclopropane-1-carboxylic acid: Another precursor of ethylene with similar biological functions.
Coronamic acid: A conformationally restricted analog of natural amino acids with applications in medicinal chemistry.
Norcoronamic acid: Similar to coronamic acid, used in the design of peptidomimetics.
These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C5H10ClNO2 |
---|---|
Molecular Weight |
151.59 g/mol |
IUPAC Name |
2-(aminomethyl)cyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO2.ClH/c6-2-3-1-4(3)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H |
InChI Key |
UJPDAGAIBGOYRB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)CN.Cl |
Origin of Product |
United States |
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